molecular formula C11H21NS B14435831 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine CAS No. 75606-60-9

2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine

Cat. No.: B14435831
CAS No.: 75606-60-9
M. Wt: 199.36 g/mol
InChI Key: JJDZEYJKWDEOBV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethyl-3-pentenyl group and a methyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine precursor with a suitable alkylating agent. One common method is the alkylation of 2-methylthiazolidine with 3,4-dimethyl-3-pentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione and other reduced derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can act as a nucleophile or electrophile, participating in various biochemical pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-3-pentanol: A related compound with similar alkyl groups but lacking the thiazolidine ring.

    3,4-Dimethyl-3-pentanol: Another similar compound with a different arrangement of methyl groups.

    2,3-Dimethylpentan-3-ol: A compound with a similar carbon skeleton but different functional groups.

Uniqueness

2-(3,4-Dimethyl-3-pentenyl)-2-methylthiazolidine is unique due to the presence of both the thiazolidine ring and the 3,4-dimethyl-3-pentenyl group

Properties

CAS No.

75606-60-9

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

2-(3,4-dimethylpent-3-enyl)-2-methyl-1,3-thiazolidine

InChI

InChI=1S/C11H21NS/c1-9(2)10(3)5-6-11(4)12-7-8-13-11/h12H,5-8H2,1-4H3

InChI Key

JJDZEYJKWDEOBV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC1(NCCS1)C)C

Origin of Product

United States

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